N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxy-3-nitrobenzamide
Overview
Description
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxy-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an acenaphthylene moiety, a carbamothioyl group, and a nitrobenzamide structure, which collectively contribute to its diverse chemical behavior and potential utility in research and industry.
Preparation Methods
The synthesis of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxy-3-nitrobenzamide typically involves multiple steps, starting from commercially available acenaphthene. The general synthetic route includes:
Bromoacetylation: Acenaphthene is reacted with bromoacetyl bromide in the presence of aluminum chloride to yield 5-bromoacetylacenaphthene.
Thiourea Reaction: The bromoacetyl derivative is then reacted with thiourea or aryl thioureas under reflux conditions using ethanol as a solvent to form the carbamothioyl intermediate.
Coupling Reaction: The intermediate is further reacted with 4-ethoxy-3-nitrobenzoyl chloride to yield the final product, this compound.
Chemical Reactions Analysis
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted and reduced derivatives of the original compound.
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxy-3-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s carbamothioyl group is believed to interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. Additionally, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxy-3-nitrobenzamide can be compared with other similar compounds, such as:
N-(1,2-dihydroacenaphthylen-5-yl)methanesulfonamide: This compound shares the acenaphthylene moiety but differs in the presence of a methanesulfonamide group instead of the carbamothioyl and nitrobenzamide groups.
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)biphenyl-4-carboxamide: Similar in structure but with a biphenyl-4-carboxamide group, this compound exhibits different chemical and biological properties.
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-1,3-benzodioxole-5-carboxamide: This compound contains a benzodioxole moiety, highlighting the diversity of acenaphthene derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxy-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-2-29-19-11-9-15(12-18(19)25(27)28)21(26)24-22(30)23-17-10-8-14-7-6-13-4-3-5-16(17)20(13)14/h3-5,8-12H,2,6-7H2,1H3,(H2,23,24,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHWUHJVBJIIOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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